molecular formula C11H19Br B13177066 {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane

{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane

Cat. No.: B13177066
M. Wt: 231.17 g/mol
InChI Key: XUGYPRNGYLIWKK-UHFFFAOYSA-N
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Description

{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane is an organic compound that features a cyclopropyl group attached to a bromomethyl group, which is further connected to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar bromination reactions on a larger scale, utilizing efficient and cost-effective reagents and conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The cyclopropyl group can participate in cycloaddition reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various cyclopropyl derivatives, while oxidation and reduction reactions can modify the functional groups attached to the cyclopropyl and cyclohexane rings .

Scientific Research Applications

{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane involves its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the cyclopropyl group can engage in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl bromide
  • Cyclohexylmethyl bromide
  • Bromocyclopropane

Uniqueness

{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane is unique due to the combination of the cyclopropyl and cyclohexane rings, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

[1-(bromomethyl)cyclopropyl]methylcyclohexane

InChI

InChI=1S/C11H19Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h10H,1-9H2

InChI Key

XUGYPRNGYLIWKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2(CC2)CBr

Origin of Product

United States

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